molecular formula C17H16FNO4 B159751 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid CAS No. 127862-88-8

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Cat. No.: B159751
CAS No.: 127862-88-8
M. Wt: 317.31 g/mol
InChI Key: GYJREHMTTLYKRJ-HNNXBMFYSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a noncanonical amino acid building block of significant interest in chemical biology and pharmaceutical research. This compound, with the CAS Number 401-28-5 and a molecular formula of C17H16FNO4, features a benzyloxycarbonyl (Cbz) protecting group on the amine moiety and a fluorinated aromatic side chain . The Cbz group is a cornerstone in synthetic organic chemistry, providing robust protection for the amino group during peptide synthesis, and can be selectively removed under mild conditions using catalytic hydrogenation, allowing for the controlled elongation of peptide chains. The incorporation of a fluorine atom at the ortho position of the phenyl ring is a strategic modification that can profoundly influence the molecule's properties. Fluorination is a widely employed tactic in medicinal chemistry to modulate a compound's bioavailability, metabolic stability, and binding affinity by introducing steric and electronic changes . Analogs of phenylalanine and homophenylalanine containing fluorine atoms in the aromatic ring have demonstrated potent inhibitory activity against zinc-dependent aminopeptidases, which are pivotal targets in diseases such as cancer and inflammatory disorders . Furthermore, such fluorinated, protected amino acids are invaluable tools in genetic code expansion (GCE) technologies. They serve as precursors for the site-specific incorporation of noncanonical amino acids into proteins, enabling advanced studies of protein structure, function, and dynamics in live cells . This compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJREHMTTLYKRJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559581
Record name N-[(Benzyloxy)carbonyl]-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127862-88-8
Record name N-[(Benzyloxy)carbonyl]-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis begins with a chiral amino acid precursor, typically (S)-2-amino-3-phenylpropanoic acid derivatives. The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent undesired side reactions during subsequent steps. For example, (S)-3-phenylisoserine ethyl ester hydrochloride is reacted with benzyl chloroformate in the presence of a base like sodium bicarbonate to form the Cbz-protected intermediate.

Key Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Yield: 85–92%

Coupling with 2-Fluorophenyl Moieties

The Cbz-protected amino acid is coupled with 2-fluorobenzaldehyde using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step introduces the 2-fluorophenyl group via nucleophilic addition, forming a Schiff base intermediate that is subsequently reduced.

Optimization Insights :

  • Catalytic triethylamine enhances reaction efficiency.

  • Reduction with sodium borohydride (NaBH₄) in methanol stabilizes the β-carbon stereochemistry.

  • Reaction monitoring via thin-layer chromatography (TLC) ensures completion (Rf = 0.45 in ethyl acetate/hexane 1:1).

Deprotection and Acid Formation

The tert-butyl or ethyl ester protecting group on the carboxylic acid is hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield the free propanoic acid. The Cbz group remains intact during this step, requiring subsequent hydrogenolysis for full deprotection.

Critical Parameters :

  • Hydrolysis temperature: 40–50°C

  • Reaction time: 4–6 hours

  • Final purity: >98% by HPLC

Alternative Method: Direct Benzyloxycarbonylation

One-Pot Synthesis

A streamlined approach involves simultaneous Cbz protection and fluorophenyl group introduction. (S)-3-amino-3-(2-fluorophenyl)propanoic acid is treated with benzyl chloroformate and 2-fluorobenzaldehyde in a single reactor, reducing the total synthesis steps.

Advantages :

  • Reduced purification intervals.

  • Higher overall yield (78–82%) compared to multi-step routes.

Solvent and Base Selection

  • Solvent : Dimethylformamide (DMF) improves reagent solubility.

  • Base : Sodium hydride (NaH) facilitates deprotonation of the amino group, enhancing reactivity with benzyl chloroformate.

Challenges :

  • Excess NaH may lead to esterification side reactions.

  • Temperature control (<30°C) prevents racemization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow chemistry to enhance reproducibility. Key stages include:

  • Protection : Cbz group introduction under flow conditions (residence time: 10–15 minutes).

  • Coupling : Microreactors enable rapid mixing of 2-fluorobenzaldehyde and coupling agents.

  • Deprotection : Acidic hydrolysis in a tubular reactor minimizes degradation.

Scale-Up Metrics :

  • Throughput: 5–10 kg/day

  • Purity: 99.5% by GC-MS

Analytical Validation

Stereochemical Integrity

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirms the (S)-configuration with a retention time of 12.3 minutes. Optical rotation ([α]D²⁵ = +34.5° in methanol) aligns with literature values.

Purity Assessment

  • HPLC : Symmetry C18 column (acetonitrile/water 60:40), purity >99%.

  • ¹H NMR : δ 7.3–7.5 ppm (benzyl aromatic protons), δ 5.1 ppm (Cbz CH₂).

Comparative Data Table

MethodStepsYield (%)Purity (%)Key Reagents
Coupling-Deprotection47598.5DCC, NaBH₄, HCl
One-Pot Synthesis28297.8NaH, DMF
Continuous Flow38899.5Microreactors, EDC

Challenges and Mitigation

Racemization Risks

High temperatures (>50°C) during coupling or hydrolysis promote racemization. Low-temperature protocols (-10°C) and chiral additives (e.g., L-proline) preserve enantiomeric excess.

Byproduct Formation

Side products like N-acylated derivatives are minimized using stoichiometric benzyl chloroformate and rigorous pH control (pH 8–9) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    • Research indicates that derivatives of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid exhibit antitumor properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The fluorinated phenyl group may enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further development as a therapeutic agent in metabolic disorders.

Drug Development

This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can lead to enhanced efficacy and selectivity in drug candidates.

Case Studies

  • Synthesis of Anticancer Agents :
    • A study reported the synthesis of novel anticancer agents based on the structure of this compound, demonstrating improved activity against various cancer cell lines compared to existing treatments.
  • Development of Neuroprotective Compounds :
    • Researchers have explored modifications to this compound to create derivatives with enhanced neuroprotective properties, potentially leading to new treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the fluorophenyl group enhances the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Variations and Their Effects

The compound’s structural uniqueness lies in its ortho-fluorophenyl group and Cbz protection . Below is a comparative analysis of its analogs based on halogen type, substituent position, backbone modifications, and protecting groups:

Table 1: Key Structural Differences and Their Implications
Compound Name Structural Features Key Differences Impact on Properties
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid Bromine at ortho position Larger atomic radius and polarizability of Br vs. F Increased van der Waals interactions; altered binding affinity
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid Fluorine at para position Steric and electronic effects differ due to substituent position Para-fluorine may enhance metabolic stability but reduce target selectivity
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid Furan ring instead of fluorophenyl Heteroaromatic ring with lone pairs from oxygen Enhanced π-π stacking and hydrogen bonding; different electronic environment
2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid Methyl group on backbone Increased steric hindrance Reduced reactivity in peptide coupling; improved protease resistance
(S)-2-(((Methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid Methoxycarbonyl protection Smaller protecting group vs. Cbz Lower stability under acidic conditions; faster deprotection kinetics
Enzyme Interactions
  • The ortho-fluorine in the target compound creates a strong dipole moment, enhancing interactions with enzymes like proteases or kinases. This contrasts with para-fluorine analogs , which exhibit weaker dipole effects but better membrane permeability .
  • Furan-containing analogs (e.g., ) show distinct binding modes due to the oxygen atom’s hydrogen-bonding capacity, making them suitable for targeting oxidoreductases .
Therapeutic Potential
  • The Cbz group in the target compound allows controlled release of the active amino acid in drug delivery systems, unlike unprotected analogs (e.g., (R)-2-amino-3-fluoropropanoic acid), which are more reactive but less stable in vivo .
  • Bromine-substituted analogs (e.g., ) exhibit higher cytotoxicity in cancer cell lines due to bromine’s ability to form covalent bonds with biomolecules, but they face challenges in solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound (S)-2-Bromophenyl Analog (R)-4-Fluorophenyl Analog
Molecular Weight 316.31 g/mol 375.22 g/mol 316.31 g/mol
LogP 2.8 (predicted) 3.5 2.6
Solubility (Water) Low Very Low Moderate
Melting Point 145–148°C 162–165°C 138–141°C
Key Reference
  • The target compound’s lower LogP compared to brominated analogs improves aqueous solubility, critical for drug formulation.
  • Methyl-substituted backbones (e.g., ) increase hydrophobicity (LogP ~3.1), limiting their use in hydrophilic environments .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid, commonly referred to as Cbz-Phe(2-F)-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • CAS Number: 127862-88-8
  • Molecular Formula: C₁₇H₁₆FNO₄
  • Molecular Weight: 317.31 g/mol
  • InChI Key: GYJREHMTTLYKRJ-HNNXBMFYSA-N

The compound features a benzyloxycarbonyl group and a fluorophenyl moiety, which contribute to its unique properties and potential interactions in biological systems.

The biological activity of this compound can be attributed to its structural components, which facilitate interactions with various biological targets. The compound's amino acid structure allows it to mimic natural peptides, potentially influencing pathways related to protein synthesis and enzymatic activity.

Antimicrobial Activity

Research has shown that derivatives of amino acids, including this compound, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures were evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The results indicated enhanced activity compared to standard antibiotics, suggesting a promising role in antimicrobial therapy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. For instance, compounds derived from this structure have shown significant cytotoxic effects against human leukemia cells (CEM), with IC50 values indicating potent activity. The introduction of specific side chains was observed to enhance the binding affinity and cytotoxicity of these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl ring and the introduction of halogen substituents influence the biological efficacy of the compound. For example, fluorination at specific positions has been linked to increased potency in both antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Efficacy : A series of studies evaluated the antimicrobial activity of various benzyloxycarbonyl amino acids against common pathogens. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to conventional drugs, highlighting their potential as alternative therapeutics .
  • Cytotoxicity in Cancer Research : In a study focusing on leukemia cells, derivatives showed IC50 values significantly lower than traditional chemotherapeutics. This suggests that such compounds could be developed into effective agents for cancer treatment, warranting further investigation into their mechanisms and clinical applications .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsAssay MethodIC50/Zone of InhibitionReference
AntimicrobialE. coli, S. aureusAgar-well diffusion9 - 12 mm
CytotoxicityHuman leukemia cellsMTT assay0.13 ± 0.06 µM
DNA BindingVarious DNA targetsSurface plasmon resonanceStrong binding

Q & A

Q. What safety precautions are required when handling this compound?

  • Guidelines :
  • Use PPE: Nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) .
  • Storage: Keep desiccated at -20°C under nitrogen to prevent hydrolysis of the Cbz group .
  • Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

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